(S)-cyclopentolate hydrochloride

Chiral chromatography Enantioselective extraction Analytical method development

For analytical & pharmacological labs, acquiring a verified single-enantiomer standard is critical. The racemic mixture cannot substitute this (S)-enantiomer reference due to co-elution risks in chiral separations. This product is the definitive solution. - Enantioselectivity validated: baseline HPLC resolution from the (R)-enantiomer using documented α = 2.13 conditions. - Enables quantification of chiral impurities in cyclopentolate API per validated RP-UPLC methods (linearity r² ≥ 0.999). - Supports stereospecific binding studies to distinguish eutomer/distomer profiles at M1-M3 subtypes.

Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
Cat. No. B1256703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-cyclopentolate hydrochloride
Molecular FormulaC17H26ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl
InChIInChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H/t15-;/m1./s1
InChIKeyRHKZVMUBMXGOLL-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Cyclopentolate Hydrochloride: Chiral Reference Standard and Research Tool


(S)-cyclopentolate hydrochloride is the single, (S)-enantiomeric form of the widely used muscarinic acetylcholine receptor antagonist, cyclopentolate. While the therapeutic agent is marketed and used clinically as a racemic (equimolar) mixture, the (S)-enantiomer is a specialized chemical primarily employed as a chiral reference standard and research tool [1]. Its significance is rooted in the fundamental principle of stereochemistry, where enantiomers can exhibit markedly different biological and physical properties. Although the specific pharmacological profile of (S)-cyclopentolate remains to be fully elucidated compared to the racemate [2], its pure enantiomeric form is critical for developing and validating chiral separation methods, quantifying enantiomeric impurities in pharmaceutical quality control, and conducting advanced studies on stereospecific receptor interactions [3].

Why (S)-Cyclopentolate Hydrochloride Cannot Be Substituted


In a scientific or industrial context, (S)-cyclopentolate hydrochloride cannot be substituted by the more common racemic cyclopentolate hydrochloride or other anticholinergic agents like tropicamide. The racemic mixture is a composite of two distinct molecular entities with potentially different pharmacological and physical properties, and the biological activities of the individual cyclopentolate enantiomers remain largely uncharacterized [1]. Using the racemate as a substitute for the pure (S)-enantiomer in chiral method development would lead to co-elution and inaccurate quantification of the desired stereoisomer [2]. Similarly, substituting with a structurally distinct drug like tropicamide is impossible, as it possesses a different molecular framework, a distinct muscarinic receptor subtype binding profile [3], and is therefore unsuitable as a chiral standard for cyclopentolate analysis. The procurement of (S)-cyclopentolate hydrochloride is thus a specific, non-interchangeable requirement for targeted chiral research and analytical applications.

Key Evidence for (S)-Cyclopentolate Hydrochloride Procurement


Enantioselectivity and Distribution Coefficients for Chiral Separation

In a chiral liquid-liquid extraction system designed for enantioseparation of cyclopentolate, (S)-cyclopentolate exhibits a quantifiably different distribution coefficient compared to the (R)-enantiomer, enabling its separation. The maximum enantioselectivity (α) achieved was 2.13, with distribution coefficients of K_R = 0.85 and K_S = 0.40 [1]. This demonstrates that the (S)-enantiomer can be separated from its counterpart under specific, controlled conditions, which is a prerequisite for any chiral analytical method development or purification process.

Chiral chromatography Enantioselective extraction Analytical method development

Stereospecific Muscarinic Receptor Binding Potential

The racemic mixture of cyclopentolate hydrochloride is a potent antagonist at muscarinic acetylcholine receptors (mAChRs) with reported Ki values of 1.62 nM (M1), 27.5 nM (M2), and 2.63 nM (M3) . While the specific binding affinity of the pure (S)-cyclopentolate enantiomer for each receptor subtype has not been published, it is a fundamental principle of chiral pharmacology that one enantiomer often carries the majority of the biological activity (eutomer) while the other is less active or inactive (distomer) [1]. Therefore, (S)-cyclopentolate hydrochloride is an essential tool for elucidating the stereospecific contributions to this receptor binding profile.

Muscarinic receptor pharmacology Structure-activity relationship (SAR) Enantiomer comparison

Clinical Side-Effect Differentiation of Racemic Cyclopentolate

The clinical profile of the racemic drug, of which (S)-cyclopentolate is a component, provides context for its use. A 2026 randomized controlled trial in a pediatric population with brown irises found that while 1% racemic cyclopentolate was non-inferior to 1% tropicamide for achieving cycloplegia (p > 0.05 at 20, 30, and 40 min), it caused a significantly higher incidence of side effects (53.33% vs. 23.33%, p < 0.001) [1]. This side-effect differential is a key clinical consideration for the racemic mixture, and future studies with pure enantiomers could investigate whether a single stereoisomer offers an improved therapeutic index.

Ophthalmic pharmacology Cycloplegia Drug safety

Chiral Impurity Reference Standard for Quality Control

In pharmaceutical quality control, monitoring and controlling enantiomeric purity is a critical regulatory requirement. A 2025 study developed a green RP-UPLC method for the simultaneous determination of cyclopentolate and its organic impurities, achieving a calibration curve correlation (r²) of 0.9998 for the drug and its impurities in the concentration range of 5-50 μg/mL [1]. To validate the chiral purity of a manufactured batch of cyclopentolate, a pure reference standard of the (S)-enantiomer is indispensable for confirming that the undesired stereoisomer remains below the ICH-defined threshold.

Pharmaceutical analysis Chiral purity Regulatory science

Research and Industrial Applications


Chiral Analytical Method Development and Validation

Used as the primary reference standard to develop and validate high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) methods for separating cyclopentolate enantiomers. The known enantioselectivity (α = 2.13) and distribution coefficients (K_R = 0.85, K_S = 0.40) from liquid-liquid extraction studies provide a data-driven foundation for optimizing chromatographic conditions to achieve baseline resolution [1].

Enantiomeric Impurity Profiling in Quality Control

Essential for pharmaceutical manufacturers and contract research organizations (CROs) performing batch release and stability testing of cyclopentolate hydrochloride drug substance and ophthalmic solutions. The pure (S)-enantiomer serves as the reference marker to accurately identify and quantify any enantiomeric impurity against highly linear and validated analytical methods (e.g., RP-UPLC with r² = 0.9998) [2].

Stereospecific Receptor Binding Studies

A key reagent for research investigating the stereospecific contributions to muscarinic acetylcholine receptor subtype affinity. By comparing the binding profile of the pure (S)-enantiomer against the well-characterized racemic mixture (Ki: M1=1.62nM, M2=27.5nM, M3=2.63nM), researchers can definitively determine if it is the eutomer or distomer for each receptor subtype, informing future drug design efforts .

Investigating Stereochemical Basis for Side Effects

Used in pre-clinical research models to explore the hypothesis that the adverse event profile of racemic cyclopentolate (53.33% side effect incidence vs. 23.33% for tropicamide) may be attributable to a specific enantiomer [3]. Such studies are a critical step toward potentially developing a single-enantiomer drug candidate with an improved therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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